1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride
CAS No.: 1185309-53-8
Cat. No.: VC3255283
Molecular Formula: C13H16Cl2N4
Molecular Weight: 299.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185309-53-8 |
|---|---|
| Molecular Formula | C13H16Cl2N4 |
| Molecular Weight | 299.2 g/mol |
| IUPAC Name | 1-(3-chloroquinoxalin-2-yl)piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C13H15ClN4.ClH/c14-12-13(18-7-5-9(15)6-8-18)17-11-4-2-1-3-10(11)16-12;/h1-4,9H,5-8,15H2;1H |
| Standard InChI Key | HOBMWWQSIGNRHZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2Cl.Cl |
| Canonical SMILES | C1CN(CCC1N)C2=NC3=CC=CC=C3N=C2Cl.Cl |
Introduction
Chemical Structure and Properties
Structural Composition
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride consists of a quinoxaline core with a chlorine atom at position 3, connected to a piperidine ring at position 2. The piperidine ring contains an amine group at position 4. The compound exists as a hydrochloride salt, which enhances its stability and solubility in various solvents .
Physical and Chemical Properties
The compound has a molecular formula of C13H15ClN4·HCl and a molecular weight of 299.20 g/mol, as computed by PubChem 2.1 . The structure contains multiple nitrogen atoms within its bicyclic quinoxaline core and the piperidine ring, making it a nitrogen-rich heterocyclic compound. The presence of the chlorine substituent likely influences its electrophilic properties, while the amine group provides a nucleophilic center.
Identification Data
The compound can be identified through various chemical identifiers as presented in Table 1:
Table 1: Chemical Identifiers of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride
| Identifier Type | Value |
|---|---|
| PubChem CID | 45786630 |
| CAS Number | 1185309-53-8 |
| Alternative Names | 1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine hydrochloride; DTXSID20671392 |
| Parent Compound | CID 45786631 (1-(3-Chloroquinoxalin-2-yl)piperidin-4-amine) |
| Molecular Formula | C13H15ClN4·HCl |
| Molecular Weight | 299.20 g/mol |
Synthesis and Preparation
Reaction Conditions
The synthesis of quinoxaline derivatives typically involves nucleophilic aromatic substitution reactions. For this compound, a probable synthetic route would involve the reaction of 2,3-dichloroquinoxaline with 4-aminopiperidine under basic conditions. The final step would involve conversion to the hydrochloride salt using hydrochloric acid to improve stability and solubility.
Structural Relationship to Other Quinoxaline Derivatives
Comparison with Related Compounds
1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride belongs to the broader family of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazine ring. This particular derivative features specific substitutions that distinguish it from other quinoxaline compounds.
Structure-Activity Relationships
The presence of the chlorine atom at position 3 of the quinoxaline ring likely influences the electron distribution within the molecule, potentially affecting its reactivity and binding properties. The piperidine ring with an amine group at position 4 provides a basic center that can participate in hydrogen bonding and other intermolecular interactions, which may be significant for its potential biological activities.
Analytical Methods for Characterization
Spectroscopic Characterization
For comprehensive characterization of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride, several spectroscopic techniques would be applicable:
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Nuclear Magnetic Resonance (NMR): Both ¹H-NMR and ¹³C-NMR would provide detailed information about the structural arrangement and connectivity of atoms.
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Mass Spectrometry (MS): Would confirm the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): Would help identify functional groups, particularly the amine and aromatic components.
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UV-Visible Spectroscopy: Would characterize the electronic transitions associated with the aromatic and heterocyclic systems.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be valuable for assessing the purity of the compound and for monitoring reactions during synthesis. The development of specific HPLC methods would be essential for quantitative analysis in various matrices.
Research Gaps and Future Directions
Current Limitations in Knowledge
There are significant gaps in the published literature regarding the specific properties and applications of 1-(3-Chloro-quinoxalin-2-yl)-piperidin-4-ylamine hydrochloride. Further research is needed to fully characterize its:
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Detailed physical properties
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Complete spectroscopic profile
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Specific biological activities
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Structure-activity relationships
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Potential therapeutic applications
Proposed Research Directions
Future research on this compound could focus on:
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Development of optimized synthetic routes
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Comprehensive pharmacological screening
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Structure-based design of analogs with enhanced properties
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Exploration of potential applications in materials science
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Investigation of binding interactions with biological targets
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